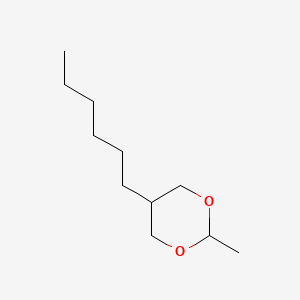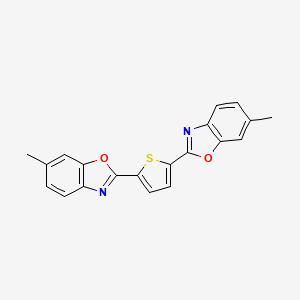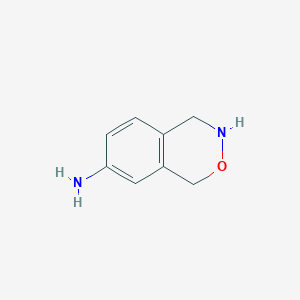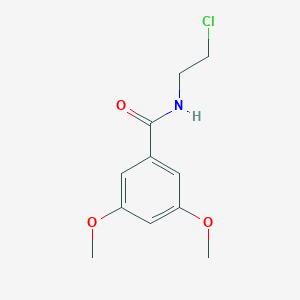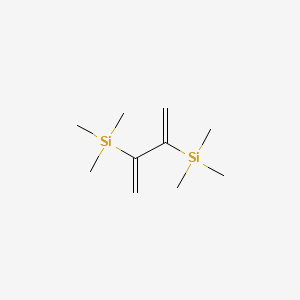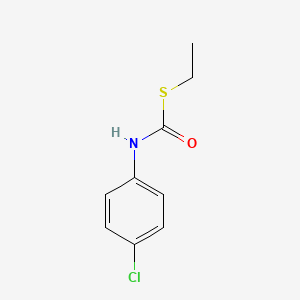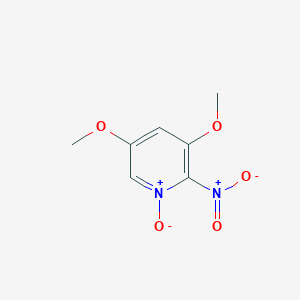
Pyridine, 3,5-dimethoxy-2-nitro-, 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3,5-dimethoxy-2-nitro-, 1-oxide typically involves the nitration of 3,5-dimethoxypyridine followed by oxidation. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The resulting nitro compound is then oxidized using hydrogen peroxide in glacial acetic acid to form the desired 1-oxide derivative .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring safety and environmental compliance.
化学反応の分析
Types of Reactions: Pyridine, 3,5-dimethoxy-2-nitro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Higher oxidation state derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyridine derivatives.
科学的研究の応用
Pyridine, 3,5-dimethoxy-2-nitro-, 1-oxide has several scientific research applications, including:
作用機序
The mechanism of action of Pyridine, 3,5-dimethoxy-2-nitro-, 1-oxide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways . The methoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets . The overall effect is a combination of redox modulation and interaction with specific cellular components .
類似化合物との比較
Pyridine, 3,5-dimethoxy-2-nitro-: Lacks the oxide group at position 1.
Pyridine, 3,5-dimethoxy-4-nitro-: Nitro group at position 4 instead of 2.
Pyridine, 3,5-dimethoxy-2-amino-: Amino group instead of nitro group at position 2.
Uniqueness: Pyridine, 3,5-dimethoxy-2-nitro-, 1-oxide is unique due to the presence of both the nitro and oxide groups, which confer distinct chemical reactivity and potential biological activities . The combination of these functional groups makes it a versatile compound for various applications in scientific research and industry .
特性
CAS番号 |
18344-57-5 |
|---|---|
分子式 |
C7H8N2O5 |
分子量 |
200.15 g/mol |
IUPAC名 |
3,5-dimethoxy-2-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H8N2O5/c1-13-5-3-6(14-2)7(9(11)12)8(10)4-5/h3-4H,1-2H3 |
InChIキー |
AAFGLQVCQDGJHY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C([N+](=C1)[O-])[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


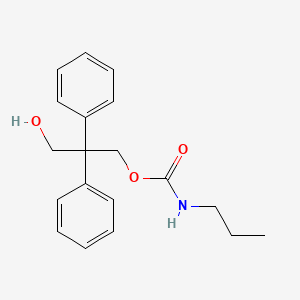
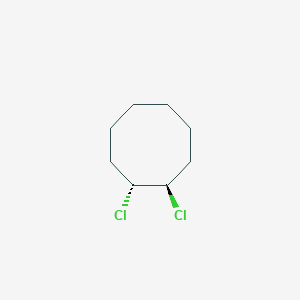
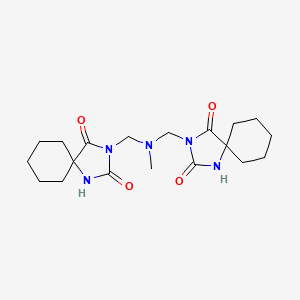
![1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14705945.png)
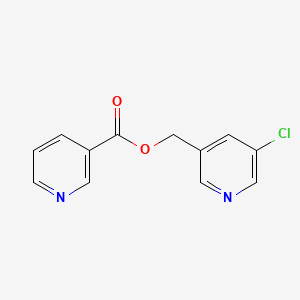
![Bicyclo[3.3.1]nona-2,6-diene](/img/structure/B14705952.png)
